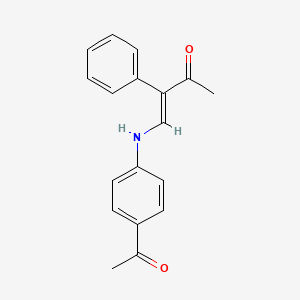

4-(4-Acetylanilino)-3-phenyl-3-buten-2-one

Description

BenchChem offers high-quality 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-acetylanilino)-3-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13(20)15-8-10-17(11-9-15)19-12-18(14(2)21)16-6-4-3-5-7-16/h3-12,19H,1-2H3/b18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLILAHTZTVPBGP-PDGQHHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC=C(C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N/C=C(\C2=CC=CC=C2)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Potential of Acetylanilino-Containing Compounds

A Technical Guide to Structure-Activity Relationships and Therapeutic Applications

Executive Summary

The acetylanilino moiety (

The Acetylanilino Pharmacophore: Chemical Basis

The core structure of acetylanilino compounds consists of a phenyl ring attached to an acetamido group (

2.1 Structural Determinants of Activity

-

Aromatic Substitution (Electronic Effects): Electron-donating groups (e.g.,

) at the para-position often enhance inhibitory potency against kinases by mimicking the ATP adenine ring's electronic cloud. -

Amide Linkage (H-Bonding): The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This dual capability is crucial for binding to the colchicine site of tubulin or the hinge region of kinases.

-

Lipophilicity: The phenyl ring contributes to

stacking interactions within hydrophobic pockets of target proteins (e.g., CDK2, Tubulin).

Figure 1: Structure-Activity Relationship (SAR) logic of the acetylanilino pharmacophore.

Therapeutic Applications & Mechanisms[2][3][4][5]

3.1 Anticancer Activity: Tubulin Polymerization Inhibition

Recent studies have identified thiazole-2-acetamide derivatives (containing the acetylanilino motif) as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine-binding site of

-

Mechanism: The acetylanilino derivative occupies the hydrophobic pocket at the

- -

Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4][5]

-

Potency: Specific derivatives (e.g., Compound 10a cited in literature) have demonstrated

values (

3.2 Kinase Inhibition (CDK & EGFR)

The anilino moiety is a staple in kinase inhibitor design (e.g., Gefitinib). Acetylation or modification into urea derivatives allows these compounds to target Cyclin-Dependent Kinases (CDKs) .

-

2-anilino-4-(1H-pyrrol-3-yl)pyrimidines: These derivatives act as ATP-competitive inhibitors. The acetylanilino group forms hydrogen bonds with the kinase hinge region residues (e.g., Leu83 in CDK2), locking the enzyme in an inactive conformation [2].

3.3 Antimicrobial Activity

Schiff base derivatives of acetanilide (formed by reacting acetanilide precursors with aromatic aldehydes) exhibit broad-spectrum antimicrobial activity.

-

Target: Disruption of cell wall synthesis and inhibition of Glucosamine-6-phosphate synthase [3].

-

Efficacy: Sulfonated acetanilide derivatives have shown zones of inhibition comparable to Streptomycin against E. coli and P. aeruginosa.

Experimental Protocols (The "How-To")

4.1 Synthesis of Thiazole-Acetamide Derivatives

Objective: To synthesize a library of acetylanilino-thiazole hybrids for tubulin inhibition.

Protocol:

-

Reactants: Equimolar amounts of 2-aminothiazole derivative and substituted phenylacetic acid (or acetyl chloride derivative).

-

Coupling: Dissolve reactants in DMF. Add EDC

HCl (1.2 eq) and HOBt (1.2 eq) as coupling agents. -

Reaction: Stir at room temperature for 12–24 hours under nitrogen atmosphere.

-

Work-up: Pour the reaction mixture into ice-cold water. The precipitate (crude acetamide) is filtered.

-

Purification: Recrystallize from ethanol or purify via column chromatography (Ethyl Acetate:Hexane gradient).

-

Validation: Confirm structure via

-NMR (look for singlet amide proton at

4.2 In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly by the synthesized compound.[1][3][6][7]

Protocol:

-

Reagents: Purified porcine brain tubulin (

), GTP ( -

Preparation: Dilute tubulin to

in PEM buffer containing 10% glycerol and 1 mM GTP. -

Treatment: Add test compound (dissolved in DMSO) at varying concentrations (

) to a 96-well plate. Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls. -

Initiation: Add the tubulin mixture to the wells at

. -

Measurement: Transfer to a plate reader pre-warmed to

. Measure absorbance at 340 nm every 30 seconds for 60 minutes. -

Analysis: Plot Absorbance vs. Time. The

is the concentration required to inhibit the maximum polymerization rate (

Figure 2: Integrated experimental workflow for evaluating acetylanilino derivatives.

Data Summary: Comparative Potency

The following table summarizes the biological activity of key acetylanilino-containing derivatives compared to clinical standards.

| Compound Class | Target | Mechanism | IC50 / MIC | Reference Standard |

| Thiazole-2-acetamides | Tubulin | Polymerization Inhibition | Combretastatin A-4 ( | |

| 2-Anilino-pyrimidines | CDK2/Cyclin E | ATP Competitive Inhibition | Roscovitine | |

| Sulfonated Acetanilides | Bacterial Cell Wall | Growth Inhibition | Streptomycin ( | |

| NACC (Sulofenur metabolite) | Melanoma Cells | Apoptosis Induction | Dacarbazine |

Mechanism of Action: Signaling Pathway

The diagram below illustrates the downstream effects of acetylanilino-induced tubulin inhibition, leading to apoptotic cell death.

Figure 3: Signaling cascade: From tubulin binding to apoptosis.

References

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Source: PubMed Central (PMC) URL:[Link]

-

Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Source: PubMed URL:[Link]

-

Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives. Source: Research Journal of Pharmacy and Technology URL:[Link]

-

Design, Synthesis and Biological Evaluation of N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents. Source: PubMed Central (PMC) URL:[Link]

-

Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Source: Ingenta Connect / Letters in Organic Chemistry URL:[Link][8][9][3][4][5][6][10]

Sources

- 1. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetyl-L-cysteine exhibits antitumoral activity by increasing tumor necrosis factor alpha-dependent T-cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stereoisomerism of 4-Anilino-3-phenyl-3-buten-2-ones for Drug Discovery Professionals

Abstract

The β-enaminone scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 4-anilino-3-phenyl-3-buten-2-ones represent a fascinating, albeit underexplored, subclass with significant potential for stereochemically-driven biological interactions. This technical guide provides a comprehensive analysis of the stereoisomerism inherent to this scaffold. We will dissect the structural nuances of E/Z isomerism and keto-enol tautomerism, providing a framework for their synthesis, characterization, and separation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the stereochemical diversity of this scaffold for the design of novel therapeutics. We will explore the causality behind experimental choices, from reaction conditions to analytical techniques, to provide a field-proven perspective on harnessing the full potential of these compounds.

Introduction: The Strategic Importance of Stereoisomerism in Drug Design

In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of pharmacological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different efficacy, metabolism, and toxicity profiles. The tragic story of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.

The 4-anilino-3-phenyl-3-buten-2-one scaffold belongs to the broader class of β-enaminones. These compounds are characterized by a conjugated system involving a carbonyl group and an enamine moiety (N-C=C-C=O). This extended π-system is not only responsible for their chemical reactivity but also introduces elements of planar rigidity, making them ideal candidates for stereochemical investigation. The primary forms of stereoisomerism relevant to this scaffold are:

-

E/Z Isomerism: Arising from restricted rotation around the C3=C4 double bond. The relative orientation of the bulky phenyl and anilino substituents can lead to distinct geometric isomers.

-

Keto-Enol Tautomerism: The potential for the molecule to exist in equilibrium between the keto-enamine form and the enol-imine form.

Understanding and controlling these isomeric forms is paramount. A specific E or Z isomer may fit perfectly into the binding pocket of a target protein, while the other isomer may be inactive or interact with off-target proteins, leading to undesirable side effects. This guide will provide the foundational knowledge and practical methodologies required to navigate the stereochemical landscape of 4-anilino-3-phenyl-3-buten-2-ones.

Structural Analysis: Identifying the Sources of Isomerism

The core structure of 4-anilino-3-phenyl-3-buten-2-one presents two key features that give rise to its stereochemical complexity: the trisubstituted C=C double bond and the potential for tautomerism.

E/Z Geometric Isomerism

The presence of two different substituents on each carbon of the C3=C4 double bond allows for the existence of E (entgegen) and Z (zusammen) isomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration. For 4-anilino-3-phenyl-3-buten-2-one:

-

At C3: The phenyl group has a higher priority than the acetyl group.

-

At C4: The anilino group has a higher priority than the hydrogen atom.

Therefore:

-

Z-isomer: The high-priority groups (phenyl and anilino) are on the same side of the double bond.

-

E-isomer: The high-priority groups (phenyl and anilino) are on opposite sides of the double bond.

The Z-isomer is often stabilized by the formation of an intramolecular hydrogen bond between the N-H of the anilino group and the C=O of the acetyl group, forming a pseudo-six-membered ring. This is a common feature in related β-enaminone systems and can make the Z-isomer the thermodynamically more stable and, therefore, the major product in many synthetic preparations.

Tautomerism

While the keto-enamine tautomer is generally the most stable form, it is crucial to consider the potential equilibrium with the enol-imine tautomer.

Caption: Keto-enamine and enol-imine tautomeric forms.

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH. For most applications and in most common solvents, the keto-enamine form predominates due to the strong intramolecular hydrogen bond and the conjugated system.

Synthesis and Stereochemical Control

The most direct route to synthesize 4-anilino-3-phenyl-3-buten-2-ones is the condensation reaction between a β-diketone (in this case, 3-phenyl-2,4-pentanedione) and aniline. The key to a successful and stereoselective synthesis lies in the careful control of reaction conditions.

Tautomerism in β-enamino ketones

Structural Dynamics of -Enamino Ketones

A Technical Guide to Tautomerism, Characterization, and Synthetic Application

Executive Summary

1enamineThis guide moves beyond basic textbook definitions to provide a rigorous framework for controlling, characterizing, and exploiting this tautomerism. It establishes the causal link between the intramolecular hydrogen bond (IMHB) strength and synthetic regioselectivity.

Part 1: Mechanistic Fundamentals

The Tautomeric Landscape

The

The equilibrium is dominated by three species:

- -Enamine: The thermodynamically preferred form in non-polar solvents, stabilized by a pseudo-6-membered ring formed via IMHB.

- -Enamine: Often kinetically accessible or stabilized in polar protic solvents that disrupt the IMHB.

-

Keto-Imine: A rarer tautomer, usually observed only when the nitrogen substituent is highly electron-withdrawing or steric bulk destabilizes the planar enamine.

The Role of RAHB (Resonance-Assisted Hydrogen Bonding)

As established by Gilli et al., the hydrogen bond in

Visualization: The Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium and the resonance stabilization that defines the reactivity.

Figure 1: The central equilibrium of

Part 2: Analytical Characterization (Decision Matrix)

Distinguishing between isomers is critical for quality control in drug development. The most reliable method is

Comparative Spectroscopic Signatures

| Feature | Keto-Imine | ||

| 10.0 – 15.0 ppm (Broad, deshielded) | 5.0 – 7.5 ppm (Sharper) | N/A (CH signal appears) | |

| IR: | 2800 – 3200 cm | 3300 – 3450 cm | N/A |

| Solvent Effect | Stable in | Increases in | Rare |

| Reactivity | Lower (Masked) | Higher (Exposed) | Variable |

Analytical Workflow: NMR Decision Tree

Use this logic flow to determine the predominant species in your bulk material.

Figure 2: NMR decision tree for assigning tautomeric configuration. The downfield shift of the NH proton is the primary diagnostic marker.

Part 3: Synthetic Implications in Drug Discovery

The tautomeric state dictates the regioselectivity of heterocycle formation.

-

Nucleophilic Attack: The

-carbon is nucleophilic. In the -

Electrophilic Attack: The carbonyl carbon is electrophilic. In the

-form, the carbonyl oxygen is tied up in the H-bond, reducing its susceptibility to nucleophilic attack (e.g., by hydrazines). Acid catalysis is required to protonate the carbonyl, breaking the IMHB and facilitating cyclization.

Case Study: Pyrazole Synthesis

Reaction of

-

Observation: In non-polar solvents (toluene), the reaction is slow because the

-isomer is stable. -

Optimization: Adding acetic acid catalyzes the

isomerization and activates the carbonyl, significantly accelerating the reaction rate.

Part 4: Experimental Protocols

Protocol A: Synthesis of -Enamino Ketones (Standard Condensation)

This protocol ensures the formation of the thermodynamically stable

Reagents: 1,3-Diketone (1.0 eq), Primary Amine (1.1 eq), Ethanol (solvent), Acetic Acid (cat. 0.1 eq). Equipment: Round-bottom flask, Reflux condenser, Dean-Stark trap (optional for low-boiling amines).

-

Setup: Dissolve 1,3-diketone in Ethanol (0.5 M concentration).

-

Addition: Add the primary amine dropwise at room temperature.

-

Catalysis: Add glacial acetic acid (catalytic amount). Note: Acid catalyzes the initial nucleophilic attack and the subsequent dehydration.

-

Reaction: Reflux for 3–6 hours. Monitor via TLC (disappearance of diketone).

-

Workup: Cool to room temperature. The

-enaminone often precipitates due to its planar, stackable structure. -

Purification: Recrystallize from Ethanol/Water.

-

Validation: Confirm

-structure via NMR (NH peak > 10 ppm).

Protocol B: Variable Temperature (VT) NMR for Barrier Determination

To determine the rotational energy barrier (

-

Sample: Prepare 10 mg of enaminone in DMSO-

(high boiling point, polar). -

Baseline: Acquire

NMR at 298 K. Note the distinct signals for -

Heating Ramp: Increase temperature in 10 K increments (298 K

398 K). -

Coalescence: Observe the temperature (

) where split signals merge into a single broad peak. -

Calculation: Use the Eyring equation to calculate

.-

Insight: A high barrier (>15 kcal/mol) indicates a strong IMHB, predicting high stability but lower immediate reactivity.

-

References

-

Gilli, P., et al. (2000).[3] Evidence for Intramolecular N-H...O Resonance-Assisted Hydrogen Bonding in

-Enaminones. Journal of the American Chemical Society. -

Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews.

-

Lynch, D. E., et al. (1998). Structural systematics of enaminones. CrystEngComm.

-

Singh, K., et al. (2020).[4] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.

-

BenchChem. (2023). Spectroscopic Analysis of Enaminone Isomers: A Technical Guide.

Sources

- 1. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Evidence for Intramolecular N-H...O Resonance-Asssisted Hydrogen Bonding in Beta-Enaminones and Related Heterodienes. A Combined Crystal-Structures, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation [sfera.unife.it]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Chalcones via Base-Catalyzed Claisen-Schmidt Condensation

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, through the robust and versatile Claisen-Schmidt condensation reaction. Chalcones are highly valuable scaffolds in medicinal chemistry and drug development, serving as precursors for flavonoids and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document elucidates the underlying mechanism of the base-catalyzed condensation, offers a meticulously detailed step-by-step experimental protocol, and provides a framework for troubleshooting and product characterization. The synthesis of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one from 4-aminoacetophenone and benzaldehyde is presented as a representative example, showcasing a practical application of this foundational organic reaction for researchers and scientists in the field.

Scientific Principles and Mechanistic Insights

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] It is a specific type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[5] The use of an aromatic aldehyde like benzaldehyde, which has no α-hydrogens, is particularly effective as it cannot undergo self-condensation, thus leading to a cleaner reaction and a higher yield of the desired crossed product.[4][6]

The Role of the Base Catalyst

The reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7][8] The catalyst's primary function is to abstract an acidic α-hydrogen from the ketone component (in this case, 4-aminoacetophenone) to generate a resonance-stabilized enolate ion.[6] This enolate is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). The choice of a base over an acid catalyst is often preferred to avoid potential side reactions, such as Friedel-Crafts type reactions with the aromatic rings under acidic conditions.[9]

Reaction Mechanism: From Enolate to Chalcone

The mechanism proceeds through two primary stages: a nucleophilic addition followed by an elimination reaction.

-

Enolate Formation: The hydroxide ion (⁻OH) deprotonates the α-carbon of the 4-aminoacetophenone, forming a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate (an alkoxide).

-

Protonation: The alkoxide is protonated by a water molecule (formed in the initial step), yielding a β-hydroxy ketone, the aldol addition product.

-

Dehydration: Under the basic reaction conditions, a second α-hydrogen is abstracted, forming an enolate that rapidly eliminates the β-hydroxyl group. This E1cB (Elimination, Unimolecular, conjugate Base) mechanism is highly favorable because the resulting double bond is in conjugation with both aromatic rings and the carbonyl group, creating a highly stabilized π-system.[10]

The overall mechanism is visualized in the diagram below.

Figure 1: Mechanism of base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis on a 10 mmol scale. Adjust quantities as needed, maintaining the molar ratios.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount | Notes |

| 4-Aminoacetophenone | 135.17 | 10.0 | 1.35 g | The ketone component.[11] |

| Benzaldehyde | 106.12 | 10.0 | 1.06 g (1.02 mL) | The aldehyde component. |

| Sodium Hydroxide (NaOH) | 40.00 | 25.0 | 1.0 g | Catalyst. Use fresh pellets.[6] |

| Ethanol (95%) | - | - | ~50-60 mL | Reaction and recrystallization solvent. |

| Deionized Water | - | - | ~200 mL | For work-up and washing. |

| Hydrochloric Acid (HCl), conc. | - | - | As needed (~1-2 mL) | For neutralization. |

Step-by-Step Procedure

-

Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.35 g (10.0 mmol) of 4-aminoacetophenone and 1.02 mL (10.0 mmol) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until all solids are dissolved.

-

Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of NaOH in 20 mL of deionized water. Cool the solution to room temperature.

-

Reaction Initiation: Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over 5-10 minutes. A color change and the formation of a precipitate should be observed.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The product spot should appear, and the starting material spots should diminish.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 150 g of crushed ice and water. Stir for 15-20 minutes to allow for complete precipitation of the crude product.

-

Neutralization: Slowly add concentrated HCl dropwise to the slurry while stirring until the mixture is neutralized (pH ~7). Check the pH using litmus paper.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the crude product on the filter with copious amounts of cold deionized water to remove any residual base and salts. Continue washing until the filtrate runs clear and is neutral.

-

Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air dry. A preliminary crude yield can be determined at this stage.

Purification by Recrystallization

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[13] Keep the solution near its boiling point on a hot plate.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

-

To maximize crystal yield, place the flask in an ice bath for 20-30 minutes.[13]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to dry completely.

-

Determine the final mass, calculate the percentage yield, and characterize the product.

Figure 2: Step-by-step experimental workflow for chalcone synthesis.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inactive catalyst (old or carbonated NaOH).[6] Insufficient reaction time. | Use fresh, high-purity NaOH.[6] Extend the reaction time and continue monitoring by TLC. |

| Oily Product Instead of Solid | Impurities present. Incomplete reaction. | Scratch the inside of the flask with a glass rod to induce crystallization. Ensure complete neutralization during work-up. |

| Product Fails to Crystallize | Too much recrystallization solvent was used. Solution cooled too quickly. | Boil off some solvent to concentrate the solution. Allow for slow cooling at room temperature before moving to an ice bath. |

| Broad Melting Point Range | Product is impure. | Repeat the recrystallization process. Ensure the product is completely dry before analysis. |

References

-

Di Cunto, F., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]

-

Di Cunto, F., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. Available at: [Link]

-

Saleh, M., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. Available at: [Link]

-

Tukur, A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

-

Tukur, A., et al. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. International Journal of Science and Research Archive. Available at: [Link]

-

Pérez, J. D., et al. (2014). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules. Available at: [Link]

-

PraxiLabs (n.d.). Claisen Schmidt Reaction Virtual Lab. Available at: [Link]

-

YouTube (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Available at: [Link]

-

Royal Society of Chemistry (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]

-

RSC Publishing (2015). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Available at: [Link]

-

BYJU'S (n.d.). Claisen Condensation Mechanism. Available at: [Link]

-

Santos, M. B., et al. (2021). Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. Available at: [Link]

-

YouTube (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. Available at: [Link]

-

Wikipedia (n.d.). Chalcone. Available at: [Link]

-

Quora (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Available at: [Link]

- Google Patents (2002). WO2002010103A1 - PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES.

-

American Chemical Society (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Available at: [Link]

-

University of Missouri–St. Louis (n.d.). Claisen-Schmidt Condensation. Available at: [https://www.umsl.edu/~orglab/documents/נ aldol/paldol.html]([Link] aldol/paldol.html)

-

Pearson (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]

-

Wisdomlib (2025). Standard Claisen-Schmidt condensation reaction: Significance and symbolism. Available at: [Link]

-

Chemistry LibreTexts (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Available at: [Link]

-

Royal Society of Chemistry (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available at: [Link]

-

PubMed (2025). Synthesis of α,β-Unsaturated Carbonyl Compounds via Cu/TEMPO/O2 Aerobic Catalytic System. Available at: [Link]

-

Semantic Scholar (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Available at: [Link]

-

AIP Publishing (2023). Development of chalcone synthesis: Optimization of synthetic method. Available at: [Link]

-

JETIR (2020). SYNTHESIS OF CHALCONES. Available at: [Link]

-

ResearchGate (2025). Synthesis of α, β-unsaturated ketones by grinding method. Available at: [Link]

Sources

- 1. DSpace [research-repository.griffith.edu.au]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. praxilabs.com [praxilabs.com]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Enaminoketones

Introduction: The Structural Nuances of Enaminoketones

Enaminoketones, compounds possessing the characteristic N−C=C−C=O conjugated system, are pivotal intermediates in organic synthesis and core scaffolds in numerous pharmacologically active molecules.[1] Their rich structural diversity, arising from tautomerism and geometric isomerism, dictates their reactivity and biological function.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of these molecules in solution.[1][2][3] It provides critical insights into their electronic structure, isomeric and tautomeric preferences, and the subtle interplay of intra- and intermolecular forces.[2][4]

This guide offers an in-depth exploration of ¹H and ¹³C NMR spectroscopy as applied to enaminoketones. We will dissect the characteristic spectral features, discuss the influence of environmental factors, and provide robust protocols for data acquisition and interpretation, empowering researchers to confidently characterize these versatile compounds.

The Dynamic Nature of Enaminoketones: Tautomerism and Isomerism

A foundational understanding of the structural equilibria present in enaminoketone solutions is essential for accurate spectral interpretation. These compounds predominantly exist as the keto-enamine tautomer, stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.[4][5] However, other forms, such as the enol-imine and keto-imine, can exist in equilibrium.[1] Furthermore, restricted rotation around the C=C double bond can lead to E and Z geometric isomers.[1]

The position of these equilibria is highly sensitive to factors including solvent polarity, temperature, and the electronic nature of substituents.[1][6] NMR spectroscopy is uniquely suited to not only identify the predominant form but also to quantify the relative abundance of different isomers and tautomers in solution.[7][8]

Figure 1: Tautomeric equilibria in enaminoketones.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information regarding the specific proton environments within an enaminoketone.

Key Chemical Shifts (δ)

-

N-H Proton (δ 4.5 - 15.9 ppm): The N-H proton signal is arguably the most diagnostic. Its chemical shift is highly variable and sensitive to hydrogen bonding. In the common Z-isomer, a strong intramolecular hydrogen bond (N-H···O=C) deshields the proton significantly, often pushing its resonance far downfield (typically >10 ppm).[4][9] The presence of this signal is a strong indicator of the keto-enamine tautomer.[5] Tertiary enaminones, which lack this proton, have been found to be biologically inactive in certain studies, highlighting its importance.[5]

-

Vinyl Proton (C=C-H) (δ 4.5 - 7.0 ppm): The vinyl proton's chemical shift is influenced by its position relative to the nitrogen and carbonyl groups and by the substituents on the double bond.[10] Its coupling to the N-H proton (if present) and other adjacent protons provides valuable connectivity information.

-

α-Protons (adjacent to C=O) (δ 1.8 - 2.5 ppm): Protons on the carbon alpha to the carbonyl group typically appear in this region.[10] Their multiplicity reveals the number of neighboring protons.

Coupling Constants (J)

Spin-spin coupling provides through-bond connectivity data.[11]

-

³J(H-N-C-H): In secondary enaminones, coupling between the N-H proton and protons on adjacent carbons can sometimes be observed, confirming the ketamine form.[5]

-

³J(H-C=C-H): The vicinal coupling constant between vinyl protons is stereospecific. For E isomers, ³J is typically in the range of 12-18 Hz, while for Z isomers, it is smaller, around 6-12 Hz. This allows for the confident assignment of geometric isomers.

¹³C NMR Spectral Analysis: The Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H data by providing a map of the carbon framework. The chemical shifts are spread over a much wider range (0-220 ppm), minimizing signal overlap.[12]

Characteristic Chemical Shifts (δ)

A key application of ¹³C NMR is distinguishing between enaminone and enol tautomers.[13]

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 179 - 213[13][14][15][16] | The most downfield signal. Its exact position is sensitive to conjugation and substituents. Ketones are typically >180 ppm.[15] |

| Vinylic Cβ (N-C=C ) | 145 - 165 | This carbon, bonded to the nitrogen, is significantly deshielded. |

| Vinylic Cα (=C -C=O) | 80 - 100 | This carbon is shielded due to resonance effects from the nitrogen lone pair. |

| Enolic Carbon (=C-OH) | 161 - 171[13] | For the minor enol tautomer, the carbon attached to the hydroxyl group appears in this distinct, non-overlapping range compared to the enaminone C=O.[13] |

The significant difference of ~20 ppm between the enaminone carbonyl carbon and the enol carbon provides a definitive method for tautomer assignment.[13]

Advanced Structural Elucidation with 2D NMR

For complex enaminoketones or when 1D spectra are ambiguous, 2D NMR experiments are indispensable for complete structural assignment.

Figure 2: General workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[17] Cross-peaks connect protons that are coupled to each other (typically over 2-3 bonds), allowing for the tracing of proton spin systems through the molecule.[18]

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[17] It is invaluable for assigning carbon resonances based on their known proton assignments.[19]

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[17] This is crucial for piecing together different spin systems and identifying quaternary carbons, which are invisible in HSQC spectra. For enaminoketones, key HMBC correlations include those from the N-H proton to the vinylic carbons and the carbonyl carbon.

Experimental Protocols

Adherence to proper experimental procedure is critical for acquiring high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation ensures a homogeneous solution free of particulates, which is essential for achieving high-resolution spectra. The choice of deuterated solvent is critical as it can influence the tautomeric equilibrium.[1]

Materials:

-

Enaminoketone sample (5-10 mg for ¹H; 20-50 mg for ¹³C).[1][20]

-

High-quality 5 mm NMR tube.[21]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1]

-

Glass Pasteur pipette and cotton wool or syringe filter.

-

Vortex mixer or sonicator.

Procedure:

-

Weighing: Accurately weigh 5-10 mg of the enaminoketone sample into a clean, dry vial.[20] For ¹³C NMR, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.[21]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][20]

-

Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved.[20] Ensure the final solution is transparent and free of visible particles.[21]

-

Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[22] This prevents interference with the magnetic field homogeneity (shimming).

-

Transfer: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm (0.5-0.6 mL).[21]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[21]

Protocol 2: NMR Data Acquisition

Rationale: Standardized acquisition parameters ensure data quality. A higher field spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.[1]

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans (NS): 8-16, depending on concentration.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration and quantification.[1]

-

Acquisition Time (AQ): 2-4 seconds.[1]

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).[1]

-

Number of Scans (NS): 128 to 1024 or more, depending on concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.[1]

General Procedure:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set up and run the desired 1D and 2D experiments using the parameters above as a starting point.

-

Process the data (Fourier transform, phase correction, baseline correction) and perform spectral analysis.

Conclusion

¹H and ¹³C NMR spectroscopy, augmented by 2D techniques, provides an unparalleled and definitive toolkit for the structural characterization of enaminoketones. A thorough analysis of chemical shifts, coupling constants, and 2D correlations allows researchers to confidently determine connectivity, assign stereochemistry, and probe the subtle tautomeric and isomeric equilibria that govern the chemistry of these important molecules. The protocols and data presented in this guide serve as a robust framework for obtaining high-quality, interpretable data, accelerating research and development in fields where enaminoketones play a crucial role.

References

- Spectroscopic Analysis of Enaminone Isomers: A Technical Guide. Benchchem.

- NMR of the Enaminones. Bentham Science Publisher.

- NMR of the Enaminones | Request PDF. ResearchGate.

- Nuclear magnetic resonance studies of anticonvulsant enaminones. PubMed - NIH.

- Intra- and intermolecular hydrogen bonding in acetylacetone and benzoylacetone derived enaminone derivatives | Request PDF. ResearchGate.

- ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanones. Wiley Online Library.

- ¹⁷O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. MDPI.

- Synthesis, 1H, 13C and 15N NMR study of Azo Coupling Products from Enaminones. | Request PDF. ResearchGate.

- A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. PMC.

- How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. ScienceDirect.

- ¹H NMR (400 MHz, CDCl₃) δ =. The Royal Society of Chemistry.

- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC.

- Sample Preparation. University College London.

- Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D). ResearchGate.

- How To Prepare And Run An NMR Sample. Alwsci.

- Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate.

- 2D NMR Solutions.pdf. Eugene E. Kwan.

- Enaminone analysis by H NMR spectroscopy. Master Analyse et Controle.

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis.

- Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. DiVA.

- Spin-spin splitting and coupling. Organic Chemistry at CU Boulder.

- ¹³C NMR Spectroscopy. University of Bath.

- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- NMR Sample Preparation. Western University.

- NMR Sample Preparation. Iowa State University.

- NMR sample preparation guidelines. Creative Biostructure.

- Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength and Substituent Effects. Journal of University of Babylon for Pure and Applied Sciences.

- C-13 NMR Chemical Shift Table. Scribd.

- NMR Coupling Constants. Chemical Instrumentation Facility.

- Mass spectral study of the occurrence of tautomeric forms of selected enaminones. ScienceDirect.

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.

- ¹H NMR Chemical Shift. Oregon State University.

- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education.

- chemical shift and ppm values in ¹H NMR spectroscopy. YouTube.

- Multiplet Guide and Workbook. J. Nowick.

- ¹H–¹H Coupling in Proton NMR. ACD/Labs.

- Solvent effects on barrier to rotation of enaminonitriles using inversion transfer (1)H NMR spectroscopy and FTIR spectroscopy. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear magnetic resonance studies of anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. journals.sujps.com [journals.sujps.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. che.hw.ac.uk [che.hw.ac.uk]

- 16. scribd.com [scribd.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. ekwan.github.io [ekwan.github.io]

- 19. researchgate.net [researchgate.net]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Catalysis for Claisen-Schmidt Condensation of Acetylaniline Derivatives

Welcome to the Technical Support Center for the synthesis of aminochalcones via the Claisen-Schmidt condensation of acetylaniline derivatives (e.g., 4'-aminoacetophenone). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt condensation for synthesizing aminochalcones?

The Claisen-Schmidt condensation is a type of crossed-aldol condensation.[1] In this specific application, it involves the reaction of an acetylaniline (an amino-substituted acetophenone, which possesses acidic α-hydrogens) and an aromatic aldehyde (which lacks α-hydrogens) in the presence of a base. The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the methyl group of the acetylaniline. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[2]

-

Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate known as an aldol adduct.

-

Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone system. This final product is the desired aminochalcone.[2] The dehydration is often spontaneous under the reaction conditions, driven by the formation of the extended conjugated system.

dot graph "Claisen_Schmidt_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124", arrowhead=vee];

// Nodes Acetylaniline [label="Acetylaniline\n(with α-hydrogens)"]; Base [label="Base (OH⁻)", shape=ellipse, color="#EA4335", fillcolor="#EA4335"]; Enolate [label="Nucleophilic\nEnolate Ion", color="#34A853", fillcolor="#34A853"]; Aldehyde [label="Aromatic Aldehyde\n(no α-hydrogens)"]; Aldol_Adduct [label="Aldol Adduct\n(Intermediate)"]; Chalcone [label="Aminochalcone\n(Final Product)", color="#FBBC05", fillcolor="#FBBC05"]; Water [label="H₂O", shape=ellipse, color="#5F6368", fillcolor="#5F6368"];

// Edges Acetylaniline -> Enolate [label=" Deprotonation"]; Base -> Enolate; Enolate -> Aldol_Adduct [label=" Nucleophilic Attack"]; Aldehyde -> Aldol_Adduct; Aldol_Adduct -> Chalcone [label=" Dehydration"]; Aldol_Adduct -> Water; } dot

Q2: How does the amino group on the acetylaniline ring affect the reaction?

The amino group (-NH₂) is a strong electron-donating group. Its presence on the aromatic ring of the acetophenone has two primary effects:

-

Electronic Effect: The amino group increases the electron density of the aromatic ring through resonance. However, it has a minimal direct effect on the acidity of the α-protons of the acetyl group. The enolization process is primarily governed by the base strength and reaction conditions.[3][4]

-

Basicity: The amino group itself is basic and can react with acids. While in a strongly basic medium this is less of a concern, it's a critical consideration during the work-up phase when acid is added to neutralize the catalyst.[5]

Q3: Which base is better for this reaction: NaOH or KOH?

While both NaOH and KOH are effective strong bases for this condensation, empirical evidence suggests that potassium hydroxide (KOH) often provides superior yields and higher purity products compared to sodium hydroxide (NaOH).[6][7]

The enhanced performance of KOH can be attributed to several factors, including the larger ionic radius of the potassium ion (K⁺) compared to the sodium ion (Na⁺). This difference can influence the solubility and reactivity of the intermediate enolates in the alcoholic solvents typically used, potentially leading to more favorable reaction kinetics.[7]

Q4: What is the optimal solvent for the condensation of acetylaniline?

Ethanol is the most commonly used and generally effective solvent for this reaction, as it readily dissolves the acetylaniline, the aromatic aldehyde, and the base catalyst (NaOH or KOH).[8][9] Other solvents reported in the literature for the synthesis of aminochalcones include methanol and mixtures of methanol and 1,4-dioxane.[10][11] The choice of solvent can impact reactant solubility and reaction rate. For instance, more polar solvents may accelerate the reaction by better solvating the ionic intermediates.[12]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the synthesis of aminochalcones from acetylaniline.

Issue 1: Low or No Yield of the Desired Aminochalcone

A low yield is one of the most common challenges. The root cause can often be traced back to several factors:

| Potential Cause | Underlying Reason & Explanation | Recommended Solution & Protocol |

| Ineffective Catalyst | The strength and concentration of the base are critical for efficient enolate formation. An old or degraded base (e.g., NaOH that has absorbed CO₂ from the air to form sodium carbonate) will be less effective. | Use a fresh, high-purity batch of NaOH or KOH. For a more robust reaction, consider using KOH, which often gives higher yields.[6][7] Ensure the base is fully dissolved in the solvent before adding the reactants. |

| Suboptimal Temperature | The reaction rate is temperature-dependent. While many Claisen-Schmidt condensations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can promote side reactions. | Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, try gentle heating to 40-50°C. For highly reactive aldehydes, cooling the reaction in an ice bath during the initial addition of the base can help control the reaction rate and improve the yield. |

| Poor Reactant Quality | Aromatic aldehydes are susceptible to oxidation to their corresponding carboxylic acids upon exposure to air. The presence of this acidic impurity can neutralize the base catalyst, thereby inhibiting the reaction. | Purify the aldehyde by distillation or chromatography before use, especially if it has been stored for a long period. Ensure the acetylaniline is pure and dry. |

| Incomplete Dehydration | The initial product is the β-hydroxy ketone (aldol adduct). For the final chalcone to form, this intermediate must dehydrate. In some cases, this step may be slow or incomplete. | Increasing the reaction temperature or extending the reaction time can promote dehydration. The formation of the conjugated system is a strong driving force, so this is often not a major issue under standard basic conditions. |

Issue 2: Formation of Multiple Products & Purification Difficulties

The appearance of multiple spots on a TLC plate indicates the presence of side products, which can complicate purification.

| Potential Side Reaction | Mechanism & Cause | Mitigation Strategy |

| Self-Condensation of Acetylaniline | The enolate of acetylaniline can react with another molecule of acetylaniline instead of the intended aromatic aldehyde. This is more likely if the aldehyde is unreactive or if the concentration of the enolate is very high. | To minimize this, slowly add the aldehyde to a mixture of the acetylaniline and the base. This ensures that the aldehyde is always present to react with the enolate as it is formed. Using a less concentrated base can also help. |

| Cannizzaro Reaction of the Aldehyde | This is a disproportionation reaction that can occur with aldehydes lacking α-hydrogens in the presence of a strong base. Two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid. | This side reaction is favored by high concentrations of a strong base. Use the minimum effective concentration of the base. Ensure the acetylaniline is present and reactive to consume the aldehyde in the desired Claisen-Schmidt pathway. |

| N-Acylation of the Amino Group | While less common under these specific conditions, the amino group of one acetylaniline molecule could potentially react with the acetyl group of another, especially at elevated temperatures. More commonly, if acetylating agents are present as impurities, N-acylation can occur. | This is generally not a major side reaction in the Claisen-Schmidt condensation itself. However, to avoid any possibility, ensure all reactants are pure. If N-acylation is suspected, protecting the amino group prior to the condensation may be an option, though this adds extra steps to the synthesis.[13] |

| Oxidation of the Amino Group | The amino group in aniline and its derivatives can be sensitive to oxidation, especially on prolonged exposure to air, which can lead to the formation of colored impurities.[11] | While not a direct side reaction of the condensation, this can affect the purity of the final product. It is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if highly pure product is required, although this is not always necessary for good yields. |

Data Presentation: Catalyst Comparison

The following table summarizes representative data comparing the efficacy of NaOH and KOH as catalysts in Claisen-Schmidt condensations.

| Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| Cyclohexanone | Benzaldehyde | NaOH (20) | None (Grinding) | 5 min | 98 | [14] |

| Cyclohexanone | Benzaldehyde | KOH (20) | None (Grinding) | 5 min | 85 | [14] |

| 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | NaOH (aq) | Ethanol | 75 min | 62 | [15] |

| 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | KOH (aq) | Ethanol | - | >62* | [6] |

*Note: While a direct numerical comparison for the same substrate under identical conditions is not provided in a single source, multiple sources indicate that KOH generally leads to higher yields and purity for chalcone synthesis.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Aminochalcone Synthesis using NaOH

This protocol is adapted from the synthesis of (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one.[10]

-

Reactant Preparation: In a round-bottom flask, dissolve 4'-aminoacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in methanol.

-

Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of aqueous sodium hydroxide solution (e.g., 30% NaOH).

-

Reaction: Continue stirring the mixture at room temperature for several hours (e.g., 6 hours). The progress of the reaction should be monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water. A solid precipitate should form. Allow the mixture to stand for a few hours to ensure complete precipitation.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone.[10]

Protocol 2: Solvent-Free Grinding Method

This "green chemistry" approach offers a rapid and efficient alternative to solvent-based methods.[9][15]

-

Preparation: Place the 4'-aminoacetophenone (1.0 eq) and solid sodium hydroxide (1.0 eq, powdered) into a porcelain mortar.

-

Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogeneous powder.

-

Reagent Addition: Add the aromatic aldehyde (1.0 eq) to the mortar.

-

Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete within 5-15 minutes.

-

Isolation and Purification: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH. Collect the crude chalcone by suction filtration, wash thoroughly with water until the filtrate is neutral, and then recrystallize from 95% ethanol.

References

-

(E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

- BenchChem. (2025).

-

(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. (2018). Molecules, 23(11), 2879. MDPI. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. Retrieved from [Link]

-

Rahman, A. F. M. M., et al. (2011). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 16(6), 5146-5156. Retrieved from [Link]

-

(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2616. Retrieved from [Link]

- Allen, A. D. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute.

-

Wikipedia contributors. (2024, February 1). Aniline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. (2023). Molecules, 28(24), 8031. ResearchGate. Retrieved from [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Retrieved from [Link]

- BenchChem. (2025).

-

Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

- Jaspal, D., & Malhotra, S. (2012). Kinetics of Amino Acid Catalyzed Enolisation of Acetophenone. Journal of Chemical, Biological and Physical Sciences, 2(3), 1345.

-

Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Bulletin of Chemical Reaction Engineering & Catalysis, 8(2), 105-109. ResearchGate. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers. BenchChem.

- Jorgensen, W. L., & Severance, D. L. (1992). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society, 114(27), 10966-10968.

- Osman, M. F. B. (2009). Solvent-free synthesis of chalcone by aldol condensation catalyzed by solid sodium hydroxide (NaOH) (Bachelor's thesis, Universiti Teknologi MARA).

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chalcones Using 1-(4-Aminophenyl)-2-methylpropan-1-one. BenchChem.

- Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. (2022). GSC Biological and Pharmaceutical Sciences, 20(2), 143-150.

- Chiang, Y., Kresge, A. J., Santaballa, J. A., & Wirz, J. (1996). Ketonization of acetophenone enol in aqueous buffer solutions. Rate-equilibrium relations and mechanism of the uncatalyzed reaction. Journal of the American Chemical Society, 118(40), 9692-9699.

- Shiyaliya, B., et al. (2020). Synthesis of Chalcones.

-

de Mattos, M. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530-13537. Retrieved from [Link]

-

Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

-

Catalytic N-Alkylation of Anilines. (n.d.). ResearchGate. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of NaOH and KOH as Catalysts in Chalcone Synthesis. BenchChem.

- Jaspal, D., & Malhotra, S. (2012). Kinetics of Amino Acid Catalyzed Enolisation of Acetophenone. Journal of Chemical, Biological and Physical Sciences, 2(3), 1345.

-

Wikipedia contributors. (2023, December 29). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Chiang, Y., Kresge, A. J., Santaballa, J. A., & Wirz, J. (1996). Ketonization of acetophenone enol in aqueous buffer solutions. Rate-equilibrium relations and mechanism of the uncatalyzed reaction. Journal of the American Chemical Society, 118(40), 9692-9699.

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

-

Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2023). Catalysis Communications, 185, 106809. ResearchGate. Retrieved from [Link]

- Methylation of amines using formic acid via simple inorganic base catalysis. (2020). Green Chemistry, 22(18), 6046-6051.

- Council for the Indian School Certificate Examin

-

Quora. (2018, June 27). Which is stronger, NaOH or KOH?. Quora. Retrieved from [Link]

-

Aldol Condensation. (n.d.). University of Houston. Retrieved from [Link]

-

Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. (n.d.). ResearchGate. Retrieved from [Link]

-

Reddit. (2018, August 30). Replacing KOH with NaOH?. Reddit. Retrieved from [Link]

-

Effects of NaOH and KOH activator agents on the aluminization process. (2023). Materials Today: Proceedings. ResearchGate. Retrieved from [Link]

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. jetir.org [jetir.org]

- 10. (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 12. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 14. researchgate.net [researchgate.net]

- 15. ir.uitm.edu.my [ir.uitm.edu.my]

Resolving peak overlap in NMR spectra of aromatic ketones

Welcome to the technical support center dedicated to resolving challenges in the Nuclear Magnetic Resonance (TNMR) spectroscopy of aromatic ketones. This resource is designed for researchers, scientists, and drug development professionals who encounter peak overlap in the aromatic region of their NMR spectra. Here, you will find field-proven insights and detailed experimental protocols to enhance spectral resolution and facilitate accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for peak overlap in the aromatic region of an ¹H NMR spectrum of an aromatic ketone?

A: Peak overlap in the aromatic region of ¹H NMR spectra for aromatic ketones is a common issue stemming from several factors:

-

Narrow Chemical Shift Dispersion: Aromatic protons typically resonate within a relatively small range (approximately 6.5-8.5 ppm). For molecules with multiple aromatic rings or numerous substituents, this limited range can lead to significant signal crowding.

-

Complex Spin Systems: The protons on an aromatic ring are often coupled to each other (J-coupling), resulting in complex multiplet patterns. When these multiplets are broad or overlap, it becomes challenging to extract precise chemical shifts and coupling constants.

-

Molecular Symmetry: Symmetrical or near-symmetrical molecules can have protons that are chemically equivalent or very similar, causing their signals to overlap.

-

Rotational Isomers (Rotamers): In some aromatic ketones, slow rotation around a single bond (e.g., the bond between the aromatic ring and the carbonyl group) can lead to the presence of multiple conformers in solution, each with its own set of NMR signals, further complicating the spectrum.

Q2: I'm seeing a crowded, uninterpretable multiplet in the aromatic region of my ¹H NMR. What is the simplest first step I can take to try and resolve it?

A: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[1][2][3] This technique leverages the phenomenon of Aromatic Solvent-Induced Shifts (ASIS).[2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of the analyte's protons compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] This is due to specific interactions between the solute and the aromatic solvent molecules, which can alter the local magnetic environment of different protons to varying extents, often leading to better signal dispersion.[2][4]

Q3: Can increasing the magnetic field strength of the NMR spectrometer help with peak overlap?

A: Yes, absolutely. Increasing the magnetic field strength is one of the most effective ways to improve spectral resolution.[5] The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength.[5] Therefore, acquiring the spectrum on a higher field instrument (e.g., moving from a 400 MHz to a 600 MHz spectrometer) will spread the signals further apart, often resolving overlapping multiplets. While the coupling constants (in Hz) remain the same, the increased separation of the signals makes them easier to analyze.[5]

Troubleshooting Guides

Guide 1: Enhancing Resolution through Chemical and Physical Methods

Q: My aromatic signals are still overlapping after trying a different solvent. What are the next steps I should consider without resorting to complex 2D NMR experiments?

A: When solvent changes are insufficient, you can turn to more advanced chemical and physical techniques to improve resolution in 1D spectra. These include the use of lanthanide shift reagents and leveraging higher-sensitivity hardware like cryoprobes.

Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the carbonyl oxygen of a ketone.[6][7] This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[7] The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the proton, which can effectively spread out a crowded spectrum.[4][7][8] Europium-based reagents, like Eu(fod)₃, typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[6][9]

Experimental Protocol: Using a Lanthanide Shift Reagent

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of your aromatic ketone in a dry, aprotic deuterated solvent (e.g., CDCl₃).

-

Sample Preparation: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.

-

Titration: Add small, incremental amounts of the LSR stock solution to your NMR sample.

-

Spectral Acquisition: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

-

Data Analysis: Monitor the changes in chemical shifts of the aromatic protons. The signals from protons closer to the carbonyl group will experience larger shifts. By plotting the change in chemical shift against the molar ratio of LSR to substrate, you can often achieve optimal signal separation for analysis.

Data Presentation: Effect of a Lanthanide Shift Reagent on ¹H NMR Chemical Shifts

| Proton Assignment | Initial δ (ppm) | δ after 0.2 eq. LSR | δ after 0.5 eq. LSR | Total Shift (Δδ) |

| H-ortho | 7.95 | 8.50 | 9.85 | 1.90 |

| H-meta | 7.50 | 7.80 | 8.40 | 0.90 |

| H-para | 7.65 | 7.85 | 8.25 | 0.60 |

For samples that are mass-limited, a cryoprobe can provide a significant enhancement in signal-to-noise ratio (SNR), often by a factor of three to four or even more.[10][11][12] This technology cools the detection coils and preamplifiers to cryogenic temperatures, which dramatically reduces thermal noise.[11][12] While a cryoprobe does not directly increase the chemical shift dispersion in the same way a higher field magnet does, the substantial improvement in SNR allows for the acquisition of high-quality data in a much shorter time.[12][13] This benefit can be leveraged to perform experiments with a smaller number of scans, or it can be used to resolve very fine coupling patterns that might otherwise be obscured by noise. The enhanced sensitivity is also particularly useful for more advanced, but less sensitive, 2D NMR experiments.[11][13][14]

Guide 2: Resolving Overlap with 2D NMR Spectroscopy

Q: I need to unambiguously assign all the protons and carbons in my aromatic ketone, but the ¹H spectrum is too crowded. Which 2D NMR experiments should I use?

A: Two-dimensional (2D) NMR is a powerful suite of techniques that disperses signals across a second frequency dimension, providing correlations between different nuclei and resolving even severe overlap.[15][16][17] For an aromatic ketone, a combination of COSY, HSQC, and HMBC experiments is typically sufficient for complete structural assignment.[18][19][20]

Workflow for 2D NMR-Based Structural Elucidation

Sources

- 1. reddit.com [reddit.com]

- 2. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistnotes.com [chemistnotes.com]

- 7. benchchem.com [benchchem.com]

- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]

- 12. Cryoprobe - NMR Wiki [nmrwiki.org]

- 13. researchgate.net [researchgate.net]

- 14. MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]

- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]

- 18. scribd.com [scribd.com]

- 19. youtube.com [youtube.com]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Validation & Comparative

Optimizing the Enaminone Scaffold: A Guide to the SAR of 4-Anilino-3-buten-2-one Analogs

Executive Summary

The 4-anilino-3-buten-2-one scaffold represents the simplest form of the enaminone pharmacophore—a conjugated system comprising an amino group, a double bond, and a carbonyl group (

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on its dual-potential as a sodium channel blocker (anticonvulsant) and a modulator of inflammatory pathways (NF-

The Pharmacophore: Electronic & Structural Logic

The core utility of 4-anilino-3-buten-2-one lies in its vinylogous amide nature. This structure mimics the peptide bond but with extended conjugation, allowing it to interact with voltage-gated ion channels and redox-sensitive transcription factors.

The "Push-Pull" Mechanism

The nitrogen lone pair donates electron density into the

Detailed SAR Analysis

The biological activity of 4-anilino-3-buten-2-one analogs is modulated by modifications in three specific zones.

Zone A: The Aromatic Ring (Aniline Moiety)

This region governs lipophilicity (LogP) and the ability to penetrate the Blood-Brain Barrier (BBB) for anticonvulsant activity, or cell membranes for intracellular signaling.

-

Electron-Withdrawing Groups (EWGs): Substituents like Cl, F, or CF

at the para or meta positions significantly enhance anticonvulsant activity. This is attributed to increased lipophilicity and metabolic stability against ring hydroxylation. -

Steric Bulk: Orto substitution (e.g., 2-Me) often introduces steric clash that twists the aniline ring out of planarity with the enaminone system. While this reduces conjugation, it can lock the molecule into a bioactive conformation favored by sodium channels.

-

Metabolic Liability: Unsubstituted phenyl rings are rapidly metabolized (hydroxylated). Halogenation blocks these sites, extending half-life (

).

Zone B: The Linker (Enamine System)

-

Hydrogen Bonding: The secondary amine (-NH-) is crucial. It forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the (Z)-conformation.

-